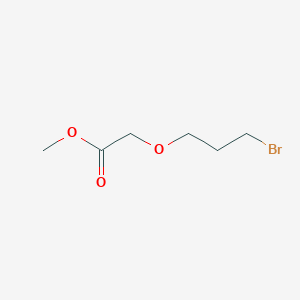
Methyl 2-(3-Bromopropoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(3-Bromopropoxy)acetate” is a chemical compound with the CAS Number: 433213-11-7 . It has a molecular weight of 211.06 and its IUPAC name is methyl 2-(3-bromopropoxy)acetate . The compound is typically a colorless to yellow liquid .
Molecular Structure Analysis
The molecular formula of “Methyl 2-(3-Bromopropoxy)acetate” is C6H11BrO3 . The InChI code for the compound is 1S/C6H11BrO3/c1-9-6(8)5-10-4-2-3-7/h2-5H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-(3-Bromopropoxy)acetate” is a colorless to yellow liquid . The compound has a molecular weight of 211.06 . Unfortunately, specific physical properties such as boiling point, melting point, and density were not found in the sources I accessed.Applications De Recherche Scientifique
Catalytic Processes and Chemical Synthesis
Enantioselective Hydrogenation : The hydrogenation of methyl acetoacetate to give optically pure methyl 3-hydroxybutyrate demonstrates the application of catalytic processes in achieving high activity and enantioselectivity under mild conditions. This process utilizes Bronsted acid and Ru–binap sites in a polydimethylsiloxane membrane matrix (Diedrik Tas et al., 1997).
Reactions with Acetone and Bromoacetone : The study on the reactions of lithium diphenylphosphinylide and diphenylphosphinothioylide with acetone and bromoacetone explores the chemical behavior of these compounds and their resultant products. This research contributes to the understanding of substitution reactions and the formation of complex phosphine oxides (M. Yoshifuji, H. Gomi, N. Inamoto, 1974).
Conversion of Methane to Methyl Acetate : An innovative approach for the direct conversion of methane to methyl acetate using nitrous oxide and carbon monoxide over heterogeneous catalysts containing rhodium and iron phosphate. This method highlights a potential application in utilizing methane, a significant greenhouse gas, for chemical synthesis (Q. Yuan, Qinghong Zhang, Ye Wang, 2005).
Synthesis of Drug Intermediates : An undergraduate course experiment that demonstrates the synthesis of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate from 2-bromothiophene as a drug intermediate. This experiment emphasizes the practical applications of chemical synthesis in educational settings and drug development (W. Min, 2015).
Environmental and Miscellaneous Applications
- Atmospheric Degradation of Methyl Bromide : Research on the rapid degradation of atmospheric methyl bromide in soils reveals that this process is bacterially mediated, indicating a significant environmental sink for this compound. This study contributes to understanding the atmospheric lifecycle of methyl bromide and its impact on stratospheric ozone (J. Shorter et al., 1995).
Safety and Hazards
The safety data sheet for “Methyl 2-(3-Bromopropoxy)acetate” indicates that it is considered hazardous . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Precautionary measures include avoiding inhalation of vapour or mist, keeping away from sources of ignition, and wearing protective equipment .
Mécanisme D'action
Target of Action
Methyl 2-(3-Bromopropoxy)acetate is a chemical compound with the molecular formula C6H11BrO3 The primary targets of this compound are currently not well-documented in the available literature
Biochemical Pathways
The specific biochemical pathways affected by Methyl 2-(3-Bromopropoxy)acetate are currently unknown . Biochemical pathways are a series of chemical reactions occurring within a cell, and any alteration can have downstream effects on various biological processes.
Action Environment
The action, efficacy, and stability of Methyl 2-(3-Bromopropoxy)acetate can be influenced by various environmental factors . These factors can include pH, temperature, presence of other compounds, and the specific characteristics of the biological system in which the compound is present.
Propriétés
IUPAC Name |
methyl 2-(3-bromopropoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO3/c1-9-6(8)5-10-4-2-3-7/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLSERPFRLUGLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B2927673.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2927675.png)

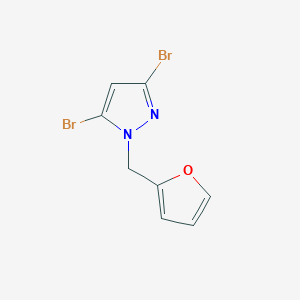
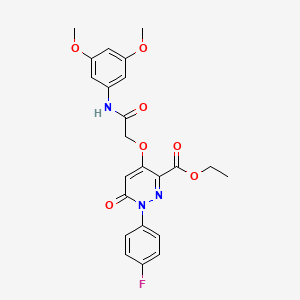
![2-chloro-6-methyl-N-[1-(1H-1,2,3,4-tetrazol-5-yl)butyl]pyridine-4-carboxamide](/img/structure/B2927681.png)
![(3-(4-fluorophenoxy)phenyl)((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2927684.png)
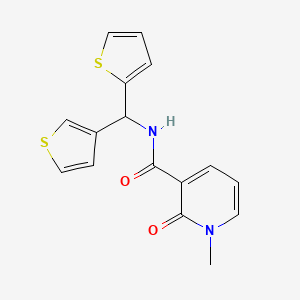

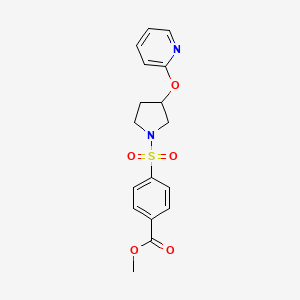

![2-(2,4-dichlorophenyl)-N-[3-[(2-fluorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B2927693.png)
![2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-thiophenesulfonate](/img/structure/B2927694.png)
![2-[(4-Chlorophenyl)amino]-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B2927695.png)